N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-7-5-6-10-20(17)26-23(28)18-11-13-27(14-12-18)21-15-22(25-16-24-21)29-19-8-3-2-4-9-19/h2-4,8-9,15-18,20H,5-7,10-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLZNKRMRXFLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Phenoxypyrimidine Moiety: The phenoxypyrimidine group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and phenol compounds.
Attachment of the Methylcyclohexyl Group: The final step involves the attachment of the methylcyclohexyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives with Heterocyclic Moieties
Compounds sharing the piperidine-4-carboxamide core but differing in heterocyclic substituents provide insights into structure-activity relationships:
- Compounds: Three HCV inhibitors feature a 5-methyloxazol-4-ylmethyl group linked to substituted phenyl rings (bromo, chloro, or fluoro at the 2-position). These compounds exhibit high synthetic yields (58–76%) and HPLC purity (>98%), suggesting robust scalability . In contrast, the target compound replaces the oxazole-phenyl system with a 6-phenoxypyrimidin-4-yl group, which may enhance π-π stacking interactions in target binding due to the larger aromatic surface area.
- Compound: N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide introduces a trifluoromethyl group on the pyrimidine ring, a common strategy to improve metabolic stability and lipophilicity.
Piperidine-4-Carboxamide Derivatives in Antiviral Research
- SARS-CoV-2 Inhibitors (): Derivatives such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide feature bulky aromatic groups (naphthalene, fluorobenzyl) instead of pyrimidine or oxazole moieties. These modifications highlight the scaffold’s adaptability for diverse viral targets, though the target compound’s phenoxypyrimidine group may prioritize specificity for HCV-like proteases or entry-stage viral proteins .
Structural Analogues with Cyclohexyl Substituents
- Siduron () : The herbicide siduron (N-(2-methylcyclohexyl)-N'-phenylurea) shares the 2-methylcyclohexyl group but replaces the carboxamide with a urea linkage. This structural divergence underscores the importance of the carboxamide moiety in antiviral activity, as urea derivatives are more commonly associated with pesticidal applications .
Biological Activity
N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a piperidine ring, a pyrimidine moiety, and a phenoxy group, which are significant for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of certain protein interactions involved in disease pathways. Notably, it has been shown to inhibit the menin-MLL interaction, which is crucial in various leukemias and other cancers . This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
Anticancer Activity
- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound significantly reduces the proliferation of cancer cell lines, particularly those associated with leukemia. The IC50 values for these effects were recorded in the low micromolar range .
- Induction of Apoptosis : Flow cytometry assays indicated that treatment with this compound leads to an increase in apoptotic cell populations, as evidenced by annexin V staining .
- Mechanistic Studies : Further investigations revealed that the compound activates caspase pathways, suggesting a mechanism involving programmed cell death as a result of menin-MLL inhibition .
Other Biological Activities
Pharmacokinetics
While detailed pharmacokinetic data for this compound is sparse, related compounds have shown favorable absorption and distribution profiles. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~50% (estimated) |
| Half-life | 3–5 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Leukemia Models : In a study using murine models of acute myeloid leukemia (AML), administration of the compound resulted in significant tumor regression compared to control groups .
- Combination Therapies : Research has explored the use of this compound in combination with standard chemotherapeutics, demonstrating enhanced efficacy and reduced side effects .
Q & A
Q. What are the critical considerations in designing a synthetic route for N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide?
Methodological Answer: The synthesis of this compound requires multi-step reactions, typically involving:
- Coupling reactions (e.g., amide bond formation between piperidine-4-carboxylic acid and 2-methylcyclohexylamine using carbodiimide-based reagents like DCC or EDC) .
- Optimization of reaction conditions : Temperature (60–80°C for amidation), solvent polarity (DMF or dichloromethane), and catalyst selection (e.g., DMAP for improved yield) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates and final product .
Key challenges include steric hindrance from the 2-methylcyclohexyl group, which may necessitate extended reaction times or elevated temperatures .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., phenoxy group at pyrimidine-C4, piperidine-carboxamide linkage) . Key signals include aromatic protons (δ 7.0–8.5 ppm for pyrimidine and phenoxy groups) and cyclohexyl methyl protons (δ 0.8–1.5 ppm) .
- X-ray Crystallography : To resolve stereochemistry of the 2-methylcyclohexyl group and confirm spatial arrangement of the piperidine ring .
- HRMS (High-Resolution Mass Spectrometry) : To validate molecular formula (e.g., C25H32N4O2) and isotopic patterns .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
Methodological Answer:
- In vitro enzyme inhibition assays : Test against kinases, proteases, or receptors (e.g., bromodomains) using fluorescence polarization or TR-FRET assays. IC50 values should be compared to reference inhibitors .
- Cellular viability assays (e.g., MTT or CellTiter-Glo): Screen for cytotoxicity in cancer or primary cell lines at 1–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) to identify off-target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's bioactivity?
Methodological Answer:
- Variation of substituents :
- Replace 2-methylcyclohexyl with smaller (cyclopropyl) or bulkier (adamantyl) groups to assess steric effects on target binding .
- Modify the phenoxy group (e.g., electron-withdrawing substituents like -Cl or -CF3) to enhance metabolic stability .
- Assay cascades : Prioritize analogs using tiered testing:
- Tier 1 : In vitro target potency (IC50).
- Tier 2 : Solubility (PBS buffer) and microsomal stability (human/rat liver microsomes).
- Tier 3 : In vivo pharmacokinetics (plasma half-life, bioavailability) .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma/tissue exposure levels (LC-MS/MS) to confirm adequate bioavailability. Poor absorption or rapid clearance (e.g., CYP450 metabolism) may explain discrepancies .
- Metabolite identification : Use hepatic S9 fractions or hepatocytes to detect inactive/active metabolites. Structural modifications (e.g., fluorination) can block metabolic hotspots .
- Tissue distribution studies : Autoradiography or whole-body PET imaging to assess compound accumulation in target organs .
Q. What computational approaches predict the compound's target proteins or binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with bromodomains (e.g., BRD4) or kinases. Focus on hydrogen bonds (piperidine NH with Asp140) and hydrophobic contacts (2-methylcyclohexyl with Leu92) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Chemoproteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify interacting proteins in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
